

Test-retest reliability of [11C]ABP688 binding potential

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Compound of Interest

Compound Name: ABP688

Cat. No.: B1666476

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Technical Support Center: [11C]ABP688 PET Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]ABP688 positron emission tomography (PET) for quantifying metabotropic glutamate receptor subtype 5 (mGluR5).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high test-retest variability in our [11C]ABP688 binding potential (BP_ND) estimates. What are the expected values and potential causes?

A1: Moderate test-retest variability for [11C]ABP688 BP_ND in humans is expected. Studies have reported variability in the range of 11-21% across different brain regions when scans are conducted weeks apart.^{[1][2][3]} Reliability is generally considered fair in cortical and striatal regions and tends to be lower in limbic areas.^{[1][2]} In rodent studies, lower variability of 5-10% has been reported.

Several factors can contribute to this variability:

- **Physiological Fluctuations:** Natural variations in mGluR5 availability can occur. Some studies have noted significant increases in binding in later scans performed on the same day, suggesting potential diurnal variations.
- **Tracer Composition:** The presence of the (Z)-isomer of [11C]**ABP688** can reduce binding potential estimates, as the (E)-isomer has a higher affinity for mGluR5. It is crucial to ensure and report the isomeric purity of the radiotracer.
- **Subject-Specific Factors:** Sex differences have been reported, with men showing approximately 17% higher whole-brain BP_ND than women. Smoking status has also been identified as a potential confounder, with smoking linked to a global reduction in mGluR5 binding.
- **Kinetic Modeling:** The choice of kinetic model can influence results. While various models are used, the Simplified Reference Tissue Model (SRTM) has been noted for its lower overall variability in some animal studies.

Q2: What is the recommended experimental protocol for a human test-retest study with [11C]**ABP688**?

A2: Based on published studies, a typical protocol involves:

- **Participant Selection:** Clearly define inclusion and exclusion criteria for your study population (e.g., healthy volunteers, specific patient groups).
- **Scanning Schedule:** To minimize variability due to potential diurnal rhythms, it is advisable to perform test and retest scans at the same time of day. A washout period of several weeks (e.g., 3 weeks) between scans is common to avoid carry-over effects.
- **Radiotracer Administration:** Administer [11C]**ABP688** as an intravenous bolus injection. A bolus plus infusion protocol has also been evaluated to potentially achieve equilibrium faster.
- **PET Acquisition:** Dynamic scanning is performed for at least 60-90 minutes post-injection using a high-resolution PET scanner.
- **Data Analysis:** Utilize a validated kinetic model to estimate BP_ND. The cerebellum is commonly used as a reference region due to its low density of mGluR5.

Q3: Our lab is new to [11C]**ABP688** imaging. Can you provide a summary of the key experimental design considerations?

A3: Certainly. Key considerations include:

- Power analysis: Account for the inherent variability of [11C]**ABP688** BP_ND in your sample size calculations to ensure adequate statistical power.
- Control for confounding variables: Factors such as sex, smoking status, and time of day for the scan should be recorded and considered in the analysis.
- Radiotracer quality control: Implement rigorous quality control to assess the isomeric composition of each batch of [11C]**ABP688**.
- Standardized image analysis: Employ a consistent and validated methodology for image registration, region of interest definition, and kinetic modeling.

Data Presentation: Test-Retest Reliability of [11C]**ABP688** BP_ND

Species	Brain Regions	Test-Retest Variability (%)	Intraclass Correlation Coefficient (ICC)	Key Considerations
Human	Cortical, Striatal, Limbic	11 - 21%	Low to Moderate	Scans performed 3 weeks apart at the same time of day. Higher variability in limbic regions.
Rat	Various	5 - 10%	0.51 - 0.88	SRTM showed the lowest overall variability.
Baboon	Various	Low	Not explicitly stated	Unconstrained two-tissue compartment model was found to be optimal.

Experimental Protocols

Human Test-Retest Protocol Example

This protocol is a synthesis from published literature.

- **Subject Recruitment:** Eight healthy volunteers (6 female, 2 male) were recruited.
- **Scanning Schedule:** Each subject underwent two [11C]**ABP688** PET scans separated by 3 weeks. Scans were performed between 10:00 am and 1:30 pm to control for diurnal variations.
- **PET Scanner:** A high-resolution research tomograph (HRRT) was used for image acquisition.
- **Radiotracer Injection:** [11C]**ABP688** was administered as an intravenous bolus.

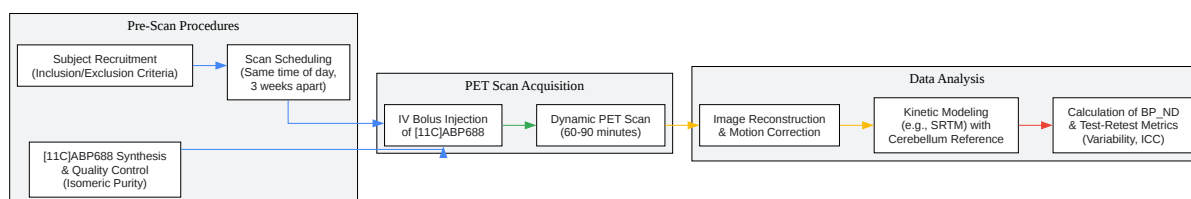
- Image Acquisition: A dynamic scan of at least 60 minutes was performed immediately following injection.
- Data Analysis:
 - Mean mGluR5 binding potential (BP_ND) was calculated for cortical, striatal, and limbic brain regions.
 - The cerebellum was used as the reference region.
 - The Simplified Reference Tissue Model (SRTM) is a commonly used kinetic model.
- Additional Measures: Subjective mood state and blood cortisol levels were assessed after each scan to investigate potential correlates of BP_ND variability.

Rodent Test-Retest Protocol Example

This protocol is based on a study in rats.

- Animal Subjects: Seven rats were used in the study.
- PET Scanning: Each rat underwent two 60-minute dynamic PET scans following a bolus injection of [^{11}C]**ABP688**.
- Kinetic Analysis: Several kinetic models were evaluated to determine BP_ND:
 - Simplified Reference Tissue Model (SRTM) and its two-step version (SRTM2).
 - Multilinear Reference Tissue Model (MRTM) and its 2-parameter version (MRTM2).
 - Noninvasive Graphical Analysis (NIGA).
- Outcome Measures: Test-retest variability and intraclass correlation coefficients (ICC) were calculated for BP_ND estimates from each model.

Visualizations



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Caption: Workflow for a $[^{11}\text{C}]\text{ABP688}$ test-retest reliability study.

This diagram outlines the key stages of a typical test-retest study, from pre-scan preparations to final data analysis, highlighting the critical steps for ensuring reliable and reproducible results.

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